

N-Butyl Lithocholic Acid: A Technical Guide to its Presumed Mechanism of Action

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Compound of Interest

Compound Name: *N-Butyl lithocholic acid*

Cat. No.: B15602207

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Disclaimer: Direct experimental data on the specific mechanism of action of **N-Butyl lithocholic acid** is limited in publicly available literature. This guide provides an in-depth overview of the well-characterized mechanisms of its parent compound, lithocholic acid (LCA), and discusses the potential implications of the N-butyl ester modification. The information presented herein is intended for research and development purposes.

Introduction

N-Butyl lithocholic acid is a synthetic derivative of lithocholic acid (LCA), a secondary bile acid formed by the metabolic action of gut microbiota on chenodeoxycholic acid. While LCA itself is a complex signaling molecule with a range of biological activities, **N-Butyl lithocholic acid** has gained recent attention for its application in lipid nanoparticle formulations for mRNA vaccines, where it has been shown to exhibit lower toxicity compared to cholesterol. Understanding its mechanism of action is crucial for its further development and application in drug delivery and therapeutics. This document synthesizes the known molecular interactions of LCA and extrapolates the potential effects of its N-butyl esterification.

Core Mechanism of Action: The Role of the Parent Compound, Lithocholic Acid

Lithocholic acid is known to interact with several key nuclear and cell surface receptors, thereby modulating a variety of signaling pathways that regulate inflammation, metabolism, and cell proliferation. The primary targets of LCA include the Farnesoid X Receptor (FXR), the G-protein coupled bile acid receptor 1 (TGR5), the Vitamin D Receptor (VDR), and the Pregnane X Receptor (PXR).

Farnesoid X Receptor (FXR)

LCA exhibits a complex interaction with FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Evidence suggests that LCA acts as an FXR antagonist with partial agonist activity.^[1] In an in vitro co-activator association assay, LCA was shown to decrease the activation of FXR induced by the agonist chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, with an IC₅₀ of 1 μ M.^[1] This antagonistic activity is thought to contribute to the cholestatic potential of LCA by down-regulating the expression of the Bile Salt Export Pump (BSEP), a key transporter for bile acid efflux from hepatocytes.^[1]

Takeda G-protein Coupled Receptor 5 (TGR5)

LCA is a potent agonist of TGR5, a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.^[2] The activation of TGR5 by LCA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling cascades.^{[3][4]} The potency of LCA as a TGR5 agonist is among the highest of all endogenous bile acids.^[4] This interaction is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammatory responses.^{[2][3]} For instance, LCA-mediated TGR5 activation in skeletal muscle has been shown to promote regeneration by activating the AKT/mTOR/FoxO3 signaling pathway.^[2]

Vitamin D Receptor (VDR)

LCA is also a known ligand and activator of the Vitamin D Receptor (VDR).^[5] It directly binds to VDR with a K_i of 29 μ M and activates the receptor at a concentration of 30 μ M.^[5] This interaction is significantly more sensitive than its interaction with other nuclear receptors like PXR and FXR.^[5] The activation of VDR by LCA is believed to be a protective mechanism, inducing the expression of detoxification enzymes such as CYP3A, which metabolize LCA.^[5]

Pregnane X Receptor (PXR)

LCA can activate the Pregnan X Receptor (PXR), another nuclear receptor involved in xenobiotic and endobiotic detoxification.^[5] The activation of PXR by LCA is also considered a protective response to LCA-induced liver toxicity.^[5]

Potential Impact of N-Butyl Esterification

The addition of a butyl ester group to the C-24 carboxylic acid of lithocholic acid is expected to alter its physicochemical properties, such as its lipophilicity and its ability to act as a hydrogen bond donor. These changes can, in turn, influence its binding affinity for its target receptors and its overall biological activity.

While direct experimental data for **N-Butyl lithocholic acid** is scarce, studies on other esterified derivatives of LCA provide some insights. For example, lithocholic acid acetate, an ester at the 3 α -hydroxyl group, was found to be a more potent VDR agonist than LCA itself, with minimal activity on FXR and PXR. This suggests that esterification can modulate receptor selectivity.

Conversely, a study on other bile acids showed that converting the C-24 carboxyl group to an alcohol did not significantly diminish their ability to activate FXR. This might imply that the core sterol structure is the primary determinant for FXR interaction and that modifications at the C-24 position are tolerated.

Therefore, it is plausible that **N-Butyl lithocholic acid** retains some of the receptor-modulating activities of LCA, but with a potentially altered potency and selectivity profile. The increased lipophilicity due to the butyl group may also affect its cell membrane permeability and its incorporation into lipid-based delivery systems.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of the parent compound, Lithocholic Acid (LCA), with its primary molecular targets. No direct quantitative data for **N-Butyl lithocholic acid** has been identified in the reviewed literature.

Table 1: Receptor Binding and Activation Data for Lithocholic Acid (LCA)

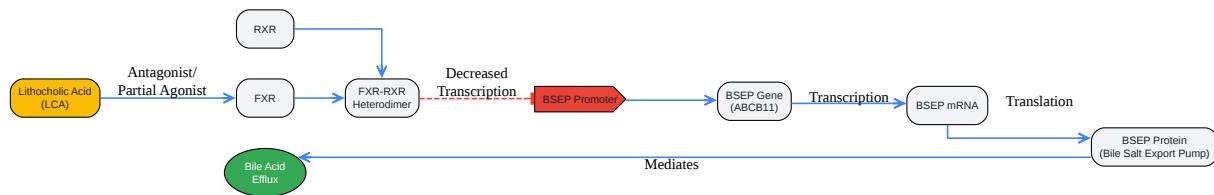
Receptor	Assay Type	Species	Value	Unit	Reference
FXR	Co-activator Association Assay (Antagonist)	-	IC50 = 1	µM	[1]
FXR	Reporter Gene Assay (Agonist)	-	EC50 = 3.8	µM	[5]
TGR5	cAMP Production Assay (Agonist)	Human	EC50 = 0.53	µM	[4]
VDR	Competitive Ligand Binding Assay	-	Ki = 29	µM	[5]
VDR	Receptor Activation Assay	-	30	µM	[5]

Table 2: Other In Vitro Activity of Lithocholic Acid (LCA)

Target	Assay Type	Value	Unit	Reference
DNA Polymerase β	Inhibition Assay	IC50 = 15	µM	[5]

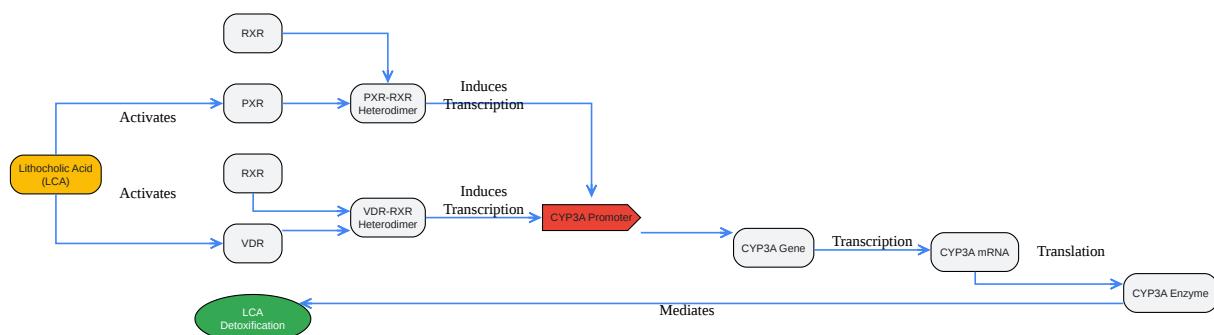
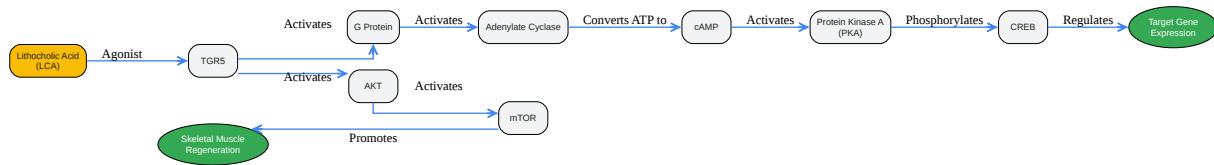
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the parent compound, Lithocholic Acid.



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Caption: LCA's antagonistic effect on FXR, leading to reduced BSEP expression.



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